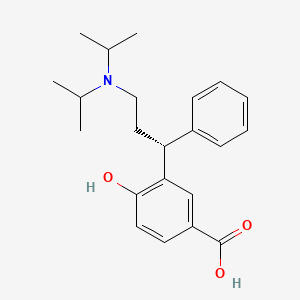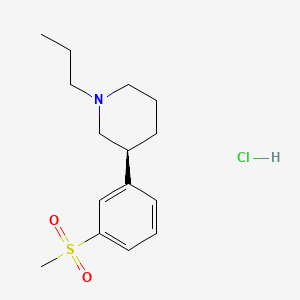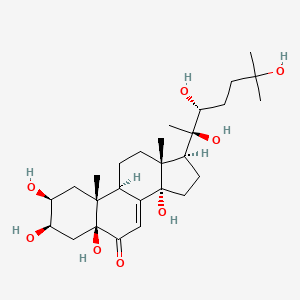
Polypodine b
描述
Polypodine B is a naturally occurring phytoecdysteroid, a class of polyhydroxylated sterols. These compounds are known for their role in the molting and metamorphosis of insects and crustaceans.
准备方法
Synthetic Routes and Reaction Conditions: Polypodine B can be synthesized through several chemical transformations, including esterification, oxidation, reduction, alkylation, amination, and fluorination . These reactions typically involve the use of specific reagents and conditions to achieve the desired modifications.
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources. The process includes solvent extraction of dried plant parts with methanol or ethanol, followed by partitioning with water and hexane . Advanced techniques like rotation planar chromatography are employed for the effective separation of ecdysteroids .
化学反应分析
Types of Reactions: Polypodine B undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Reagents like periodic acid or lead tetraacetate are used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation and alkylation reactions are performed using appropriate halogenating agents and alkyl halides.
Major Products: The major products formed from these reactions include modified ecdysteroids with altered functional groups, which can exhibit different biological activities .
科学研究应用
Polypodine B has a wide range of scientific research applications:
作用机制
Polypodine B exerts its effects by mimicking the insect molting hormone ecdysone. It binds to ecdysteroid receptors, triggering a cascade of molecular events that regulate gene expression and protein synthesis . In mammals, it stimulates protein biosynthesis without hormonal side effects, potentially through the activation of protein kinase B (Akt) in skeletal muscles .
相似化合物的比较
Polypodine B is unique among phytoecdysteroids due to its specific hydroxylation pattern and biological activities. Similar compounds include:
20-Hydroxyecdysone: Another well-studied ecdysteroid with similar biological activities.
Ponasterone A: Known for its role in insect development and potential medicinal applications.
Ajugasterone C: Exhibits similar anabolic and adaptogenic properties.
This compound stands out due to its specific structural features and the breadth of its biological activities, making it a compound of significant interest in various scientific fields .
属性
IUPAC Name |
(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O8/c1-22(2,32)9-8-20(30)25(5,33)19-7-11-26(34)16-12-21(31)27(35)14-18(29)17(28)13-24(27,4)15(16)6-10-23(19,26)3/h12,15,17-20,28-30,32-35H,6-11,13-14H2,1-5H3/t15-,17-,18+,19-,20+,23+,24+,25+,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFLGNRCCFYOKL-ACCCYTKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CC(=O)C4(C3(CC(C(C4)O)O)C)O)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@]4([C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18069-14-2 | |
| Record name | Polypodine B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18069-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501044191 | |
| Record name | 5,20-Dihydroxyecdysone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501044191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18069-14-2 | |
| Record name | Polypodine B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018069142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,20-Dihydroxyecdysone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501044191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


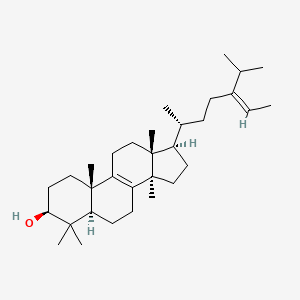
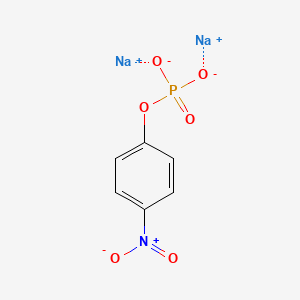

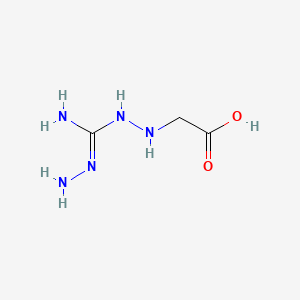
![8-methyl-3,5-dipyrrolidin-1-yl-4,6,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;hydrochloride](/img/structure/B1678919.png)
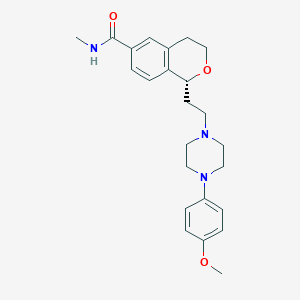
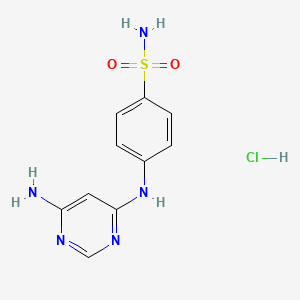
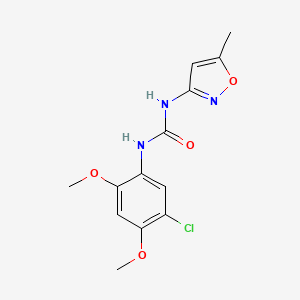
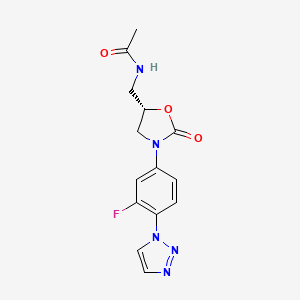
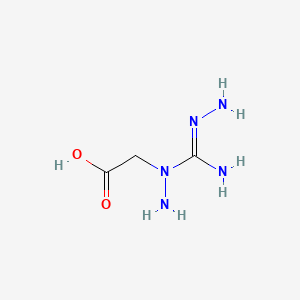
![6-Chloro-2-(1-furo[2,3-c]pyridin-5-yl-ethylsulfanyl)-pyrimidin-4-ylamine](/img/structure/B1678926.png)
